5-methoxy-3,4-dihydro-2H-pyrrole
Overview
Description
“5-methoxy-3,4-dihydro-2H-pyrrole” is a chemical compound with the molecular formula C5H9NO . It has a molecular weight of 99.13 . This compound is also known as 2-Methoxy-1-pyrroline .
Synthesis Analysis
The synthesis of “5-methoxy-3,4-dihydro-2H-pyrrole” involves various chemical reactions . It acts as a reagent in the design and preparation of dihydroindolones and dihydroindolizinones . More detailed information about its synthesis can be found in related peer-reviewed papers .Molecular Structure Analysis
The molecular structure of “5-methoxy-3,4-dihydro-2H-pyrrole” can be represented by the SMILES string COC1=NCCC1 . More details about its molecular structure can be found in the ChemSpider database .Chemical Reactions Analysis
“5-methoxy-3,4-dihydro-2H-pyrrole” is involved in various chemical reactions . It acts as a reagent in the design and preparation of dihydroindolones and dihydroindolizinones . More detailed information about its chemical reactions can be found in related peer-reviewed papers .Physical And Chemical Properties Analysis
“5-methoxy-3,4-dihydro-2H-pyrrole” has a density of 1.05±0.1 g/cm3 . Its boiling point is 118-121 °C . More details about its physical and chemical properties can be found in the ChemSpider database .Scientific Research Applications
Pharmaceutical Synthesis
This compound can be used as a starting material for synthesizing bioactive molecules in the pharmaceutical industry. It serves as a precursor in the design and preparation of various pharmacologically active compounds .
Organic Synthesis Reagent
In organic chemistry, 5-methoxy-3,4-dihydro-2H-pyrrole acts as a reagent and catalyst precursor for various synthetic reactions, aiding in the construction of complex organic structures .
Antitumor Efficacy
It has been utilized in the development of dihydroindolones and dihydroindolizinones as orally available MEK inhibitors, demonstrating potent antitumor efficacy in vivo .
Warfarin Efficacy Enhancement
A study involving the intraperitoneal injection in rats showed that a new polymorph containing this compound was more effective compared to the initial substance Warfarin, indicating its potential to enhance anticoagulant effectiveness .
Chemical Research
The compound is referenced in chemical databases and research materials, suggesting its use in various chemical studies and experiments .
Synthesis of Oxa-bicyclo Compounds
It has been implicated in the synthesis of functionalized volatile oxa-bicyclo[4.1.0]-hept-4-ene compounds, which have potential applications in fragrance chemistry and other industries .
Safety and Hazards
Mechanism of Action
Target of Action
It’s known to act as a reagent in the design and preparation of dihydroindolones and dihydroindolizinones .
Mode of Action
It’s known that the compound interacts favorably with sulfobutyl ether-β-cyclodextrin . More research is needed to fully understand its interaction with its targets and the resulting changes.
Biochemical Pathways
It’s known to be involved in the synthesis of dihydroindolones and dihydroindolizinones , which are known to inhibit MEK, a key enzyme in the MAPK/ERK pathway . This pathway plays a crucial role in cell division and differentiation.
Pharmacokinetics
Its lipophilicity (Log Po/w) is 1.84 (iLOGP), indicating it may have good bioavailability .
Result of Action
Compounds synthesized using it as a reagent have shown potent in vivo antitumor efficacy , suggesting it may contribute to these effects.
Action Environment
It’s known to be stable when sealed in dry conditions at 2-8°c .
properties
IUPAC Name |
5-methoxy-3,4-dihydro-2H-pyrrole | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H9NO/c1-7-5-3-2-4-6-5/h2-4H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QYGNDKJRRNVSEC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=NCCC1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H9NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90326564 | |
Record name | 5-methoxy-3,4-dihydro-2H-pyrrole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90326564 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
99.13 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-methoxy-3,4-dihydro-2H-pyrrole | |
CAS RN |
5264-35-7 | |
Record name | 5-methoxy-3,4-dihydro-2H-pyrrole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90326564 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-Methoxy-1-Pyrroline | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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